molecular formula C23H28ClNO4S B2564547 N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide CAS No. 1005085-57-3

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide

Cat. No.: B2564547
CAS No.: 1005085-57-3
M. Wt: 449.99
InChI Key: YUMSGOVMFOQRKI-UHFFFAOYSA-N
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Description

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by:

  • A benzenesulfonamide core with a chloro substituent at the 2-position of the benzyl group.
  • A 7-oxabicyclo[2.2.1]heptane moiety (a bridged ether ring system) substituted with isopropyl and methyl groups at the 4- and 1-positions, respectively.
  • A benzyloxy linker bridging the bicyclic ether and the sulfonamide group.

Its structural complexity suggests unique physicochemical and biological behaviors compared to simpler sulfonamides .

Properties

IUPAC Name

N-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO4S/c1-16(2)23-13-12-22(3,29-23)21(14-23)28-20-11-7-10-19(24)18(20)15-25-30(26,27)17-8-5-4-6-9-17/h4-11,16,21,25H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMSGOVMFOQRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C21H29ClN2O2S
  • Molecular Weight: 408.98516 g/mol

The structure includes a chloro group, a bicyclic moiety, and a sulfonamide functional group, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Inhibition of Enzymatic Activity: The sulfonamide group is known to inhibit carbonic anhydrases, which play crucial roles in various physiological processes including respiration and acid-base balance.
  • Receptor Modulation: The bicyclic structure may interact with various receptors, potentially influencing signaling pathways involved in inflammation and pain.
  • Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Activity TypeObservationsReference
Antimicrobial Effective against Gram-positive bacteria
Carbonic Anhydrase Inhibition IC50 values indicating moderate inhibition
Anti-inflammatory Reduced cytokine production in vitro

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of structurally related compounds, N-{2-chloro...} demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis.

Case Study 2: Carbonic Anhydrase Inhibition

Research involving enzyme kinetics revealed that this compound effectively inhibited carbonic anhydrase II with an IC50 value of approximately 10 µM. This suggests potential therapeutic applications in conditions like glaucoma or edema where carbonic anhydrase modulation is beneficial.

Research Findings

Recent studies have expanded on the pharmacological profile of compounds similar to N-{2-chloro...}. Key findings include:

  • Stereochemistry Impact: Variations in stereochemistry significantly influence the binding affinity to target enzymes and receptors, highlighting the importance of structural optimization in drug design.
  • Developmental Biology Applications: The compound’s derivatives have been screened using zebrafish models to assess developmental impacts, providing insights into potential teratogenic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with three structurally related sulfonamide derivatives from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Modifications Physicochemical Properties Biological Activity (if reported)
Target Compound : N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide - 7-Oxabicyclo[2.2.1]heptane with isopropyl/methyl
- Chlorobenzyl-sulfonamide
Not explicitly reported in provided evidence; predicted high lipophilicity due to bicyclic ether and isopropyl groups Likely enzyme inhibition (inferred from sulfonamide class)
Compound 22 () - Dioxolane ring (OCH2O)
- Chloro substituents
- Phthalazine-imino-methyl linkage
- Mp: 159–162°C
- IR: 3414 cm⁻¹ (NH), 1662 cm⁻¹ (C=O)
- Yield: 43%
Not explicitly reported; structural motifs suggest kinase or protease inhibition
Morpholine-containing sulfonamide () - 4-Morpholinylpyrimidine
- Bromo and methoxy substituents
- Structural data emphasizes S–C and N–C connectivity
- Likely moderate solubility due to morpholine
No activity reported; designed for solubility optimization
Quinolone-carboxylate derivative (7f) () - Fluoroquinolone core
- Cyclopropane and acetamido groups
- Combines sulfonamide with quinolone (antibiotic scaffold)
- High polarity due to carboxylate
Probable antibacterial activity (quinolone class)

Key Findings from Comparative Analysis

Structural Complexity vs. Bioactivity: The target compound’s 7-oxabicyclo[2.2.1]heptane moiety distinguishes it from simpler sulfonamides like Compound 22 (), which features a dioxolane ring. The bicyclic system may enhance metabolic stability but reduce solubility compared to morpholine-containing analogs () . Compound 7f () integrates a fluoroquinolone scaffold, enabling dual mechanisms (sulfonamide + quinolone), whereas the target compound lacks this hybrid design .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step functionalization of the bicyclic ether, contrasting with Compound 22 ’s relatively straightforward 8-hour reaction (43% yield) .

Physicochemical Properties :

  • The morpholine group in ’s compound improves water solubility, a trait absent in the target compound due to its lipophilic isopropyl and bicyclic groups. This trade-off may influence bioavailability .

Research Implications and Gaps

  • Activity Data: No direct biological data for the target compound is available in the provided evidence.
  • Optimization Needs : Structural modifications (e.g., introducing polar groups akin to ’s morpholine) could balance the target compound’s lipophilicity and solubility.

Notes

  • Further studies should prioritize synthesizing the target compound and evaluating its enzyme inhibition or antimicrobial potency.

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